9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]
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Overview
Description
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]: is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes two purine rings connected by an ethane-1,2-diyl bridge and substituted with methylsulfanyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Formation of the Ethane-1,2-diyl Bridge: The ethane-1,2-diyl bridge is introduced through a coupling reaction, often using a phase transfer catalysis (PTC) process.
Introduction of Methylsulfanyl Groups: The methylsulfanyl groups are introduced via selective alkylation reactions at the 6-position of the purine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the purine rings.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
9,9’-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one: A similar compound with an oxymethylene bridge instead of an ethane-1,2-diyl bridge.
9,9’-[1,2-Ethanediylbis(azanediyl)]bis(1H-phenalen-1-one): Another related compound with a phenalenone structure.
Uniqueness
The uniqueness of 9,9’-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine] lies in its specific substitution pattern and the presence of methylsulfanyl groups, which impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
92495-49-3 |
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Molecular Formula |
C14H14N8S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-methylsulfanyl-9-[2-(6-methylsulfanylpurin-9-yl)ethyl]purine |
InChI |
InChI=1S/C14H14N8S2/c1-23-13-9-11(15-5-17-13)21(7-19-9)3-4-22-8-20-10-12(22)16-6-18-14(10)24-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
REXAKVMOAZLTJI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2CCN3C=NC4=C3N=CN=C4SC |
Origin of Product |
United States |
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